REACTION_SMILES
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[CH3:19][C:20](=[O:21])[CH3:22].[Cl:15][CH:16]([Cl:17])[Cl:18].[F:1][c:2]1[c:3]([CH2:13][OH:14])[cH:4][cH:5][c:6]2[c:11]1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2.[O:23]=[Mn:24]=[O:25]>>[F:1][c:2]1[c:3]([CH:13]=[O:14])[cH:4][cH:5][c:6]2[c:11]1[NH:10][C:9](=[O:12])[CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCc2ccc(CO)c(F)c2N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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O=Cc1ccc2c(c1F)NC(=O)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |